molecular formula C8H9Br2N B1456458 4-(1,2-Dibromopropan-2-yl)pyridine CAS No. 1331964-55-6

4-(1,2-Dibromopropan-2-yl)pyridine

Cat. No.: B1456458
CAS No.: 1331964-55-6
M. Wt: 278.97 g/mol
InChI Key: QMDGGCNFVAXDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-Dibromopropan-2-yl)pyridine is a halogenated organic compound belonging to the class of pyridine derivatives. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dibromopropan-2-yl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of pyridine with 1,2-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dibromopropan-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(1,2-Dibromopropan-2-yl)pyridine is utilized in various scientific research applications, including:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Sciences: The compound is employed in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-(1,2-Dibromopropan-2-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A halogenated pyridine derivative used in organic synthesis.

    3-Bromopyridine: Another brominated pyridine compound with applications in medicinal chemistry.

    4-Bromopyridine: Similar to 4-(1,2-Dibromopropan-2-yl)pyridine but with a single bromine atom.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

4-(1,2-dibromopropan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-8(10,6-9)7-2-4-11-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDGGCNFVAXDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,2-Dibromopropan-2-yl)pyridine
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4-(1,2-Dibromopropan-2-yl)pyridine
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4-(1,2-Dibromopropan-2-yl)pyridine
Reactant of Route 4
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4-(1,2-Dibromopropan-2-yl)pyridine
Reactant of Route 5
4-(1,2-Dibromopropan-2-yl)pyridine
Reactant of Route 6
4-(1,2-Dibromopropan-2-yl)pyridine

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